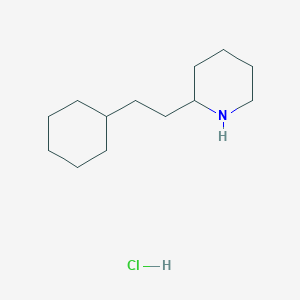

2-(2-Cyclohexylethyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Cyclohexylethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H26ClN. It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

Piperidine, the core structure in “2-(2-Cyclohexylethyl)piperidine hydrochloride”, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Synthesis of Medicinal Compounds

2-(2-Cyclohexylethyl)piperidine hydrochloride: is a valuable intermediate in the synthesis of various medicinal compounds. Its piperidine core is a common structural motif in many pharmaceuticals, serving as a building block for drugs due to its ability to interact with biological targets . The cyclohexyl group attached to the piperidine nitrogen can enhance lipophilicity, potentially improving drug absorption and distribution.

Anticancer Agent Development

Piperidine derivatives, including those with a cyclohexylethyl substitution, have shown promise as anticancer agents. They can interfere with crucial signaling pathways in cancer cells, such as STAT-3, NF-κB, and PI3k/Akt, leading to cell cycle arrest and apoptosis . This makes them potential candidates for the development of novel chemotherapy drugs.

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Cyclohexylethyl)piperidine hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, and suppresses their activity . This suppression results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including thromboxane, prostaglandins, and prostacyclin . The downstream effects of this suppression include a reduction in inflammation and pain, as these eicosanoids are involved in the inflammatory response .

Result of Action

The molecular and cellular effects of 2-(2-Cyclohexylethyl)piperidine hydrochloride’s action include a reduction in the production of eicosanoids, leading to a decrease in inflammation and pain . In particular, compounds similar to 2-(2-Cyclohexylethyl)piperidine hydrochloride have shown significant inhibition of COX-1 and COX-2 enzymes, leading to a decrease in inflammation .

Propiedades

IUPAC Name |

2-(2-cyclohexylethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h12-14H,1-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCROXSLBLDVPJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607775 |

Source

|

| Record name | 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyclohexylethyl)piperidine hydrochloride | |

CAS RN |

60601-60-7 |

Source

|

| Record name | 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1369422.png)

![2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane](/img/structure/B1369442.png)